1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of a phenylpropyl group and a thiophene moiety, which are connected through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the 3-phenylpropylamine intermediate. This can be achieved through the reduction of 3-phenylpropionitrile using hydrogen gas in the presence of a palladium catalyst.
Thiophene Derivative Preparation: The thiophene-3-carbonyl chloride is synthesized by reacting thiophene-3-carboxylic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of the 3-phenylpropylamine with the thiophene-3-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpropyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene-3-carbonyl group.
1-(3-Phenylpropyl)-3-(benzyl)urea: Contains a benzyl group instead of the thiophene moiety.
1-(3-Phenylpropyl)-3-(pyridin-2-ylmethyl)urea: Features a pyridine ring instead of the thiophene moiety.
Uniqueness
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both the phenylpropyl and thiophene-3-carbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The dual thiophene moieties enhance its potential interactions with biological targets, providing a broader scope of activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(16-10-12-25-14-16)18-9-8-17(26-18)13-22-20(24)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKEHKJFUOXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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